2,6-Dimethyl-2H-indazole-4,7-dione
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Overview
Description
2,6-Dimethyl-2H-indazole-4,7-dione is a nitrogen-containing heterocyclic compound. It is part of the indazole family, which is known for its diverse pharmacological activities. This compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with two methyl groups at the 2 and 6 positions and keto groups at the 4 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2H-indazole-4,7-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dimethylphenylhydrazine with diketones under acidic conditions. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2H-indazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
2,6-Dimethyl-2H-indazole-4,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2H-indazole-4,7-dione involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-4,7-dione: Similar structure but lacks the methyl groups at the 2 and 6 positions.
2H-Indazole-3,6-dione: Different positioning of the keto groups.
2,3-Dimethyl-2H-indazole-4,7-dione: Methyl groups at different positions.
Uniqueness
2,6-Dimethyl-2H-indazole-4,7-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 6 positions can affect the compound’s steric and electronic properties, making it distinct from other indazole derivatives.
Properties
CAS No. |
88522-67-2 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2,6-dimethylindazole-4,7-dione |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-7(12)6-4-11(2)10-8(6)9(5)13/h3-4H,1-2H3 |
InChI Key |
ZLGXRTUOGPOWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CN(N=C2C1=O)C |
Origin of Product |
United States |
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